N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a heterocyclic compound featuring three key structural motifs:
- An indole scaffold substituted at the 1-position with an acetamide linker.
- A 5-ethyl-1,3,4-oxadiazole ring fused to the indole’s 2-position, enhancing electronic stability and bioactivity.
This compound’s design integrates pharmacophores associated with enzyme inhibition (e.g., indoleamine 2,3-dioxygenase, IDO1) and antimicrobial activity, as inferred from structural analogs .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-2-21-24-25-22(30-21)17-10-15-5-3-4-6-16(15)26(17)12-20(27)23-11-14-7-8-18-19(9-14)29-13-28-18/h3-10H,2,11-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHHZJYZKKUOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.39 g/mol. The compound features a unique combination of a benzo[d][1,3]dioxole moiety and an indole structure, which are known for their diverse biological activities.
Anticancer Activity
Several studies have indicated that compounds containing indole and oxadiazole moieties exhibit significant anticancer properties. For instance, research has shown that derivatives similar to this compound can induce apoptosis in cancer cells through various pathways:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest.
- Apoptosis Induction : The compound can activate intrinsic apoptotic pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against several bacterial strains and fungi:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
| Candida albicans | Strong |
These findings indicate potential applications in treating infections caused by resistant strains.
Anti-inflammatory Effects
Research indicates that the compound may possess anti-inflammatory properties. It appears to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Modulation of Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are critical in cancer progression and inflammation.
- Interaction with Cellular Targets : It is hypothesized that the compound interacts with specific cellular targets (e.g., enzymes involved in DNA repair or synthesis), enhancing its therapeutic efficacy.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Substituent Impact on Bioactivity :
- The ethyl group on the oxadiazole in the target compound likely enhances lipophilicity compared to thiol or methyl substituents in analogs (e.g., compound 4 in ) . This may improve membrane permeability but reduce aqueous solubility.
- Benzimidazole derivatives (e.g., compound 28 ) exhibit potent IDO1 inhibition due to π-π stacking and hydrogen bonding with the heme cofactor . The target compound’s indole-oxadiazole core may mimic these interactions but requires validation.
- Benzothiazole-thioacetamide hybrids (e.g., 5d ) show anti-inflammatory activity via COX-2 inhibition, suggesting the target compound’s oxadiazole could modulate similar pathways .
Key Observations:
- The target compound’s synthesis likely parallels thiazolidinone and oxadiazole cyclization routes, with ethyl substitution requiring optimized alkylation conditions .
- Coupling reactions (e.g., EDC/HOBt) for acetamide formation are consistent across analogs, ensuring reproducibility .
Spectral and Physicochemical Properties
Table 3: Spectral Data Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
